molecular formula C22H28N4O2 B4700186 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4700186
M. Wt: 380.5 g/mol
InChI Key: HPPMHKQQIGBQEL-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.

    Hydroxyethylation: The hydroxyethyl group can be introduced through alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various functionalized piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Piperazine derivatives: Compounds with the piperazine ring often have comparable pharmacological properties.

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-5-3-4-6-18(15)17-13-19-21(20(28)14-17)16(2)23-22(24-19)26-9-7-25(8-10-26)11-12-27/h3-6,17,27H,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMHKQQIGBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

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